molecular formula C23H21N3O3 B2708215 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705091-43-5

1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2708215
CAS No.: 1705091-43-5
M. Wt: 387.439
InChI Key: RXGNSXSGIIWRKK-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a 2-benzofuran-1-one moiety and a piperidine ring, with a 1-methyl-3-phenylpyrazole-5-carbonyl substituent. The pyrazole ring, substituted with methyl and phenyl groups, contributes to hydrophobic interactions, while the carbonyl group may facilitate hydrogen bonding. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., fluorinated spirobenzofuran-piperidine systems) suggest relevance in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

1'-(2-methyl-5-phenylpyrazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-25-20(15-19(24-25)16-7-3-2-4-8-16)21(27)26-13-11-23(12-14-26)18-10-6-5-9-17(18)22(28)29-23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNSXSGIIWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The spiro structure can be introduced through a cyclization reaction involving a suitable precursor, such as an isobenzofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound has been evaluated for its ability to inhibit angiogenesis and cell proliferation in various cancer cell lines.

Neuroprotective Effects

The neuroprotective properties of this compound make it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests potential applications in conditions like Alzheimer's disease and other forms of dementia. Research indicates that the compound may enhance cognitive function by modulating cholinergic activity.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Preliminary findings suggest it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, it may inhibit urease, offering potential therapeutic benefits in managing infections caused by urease-producing bacteria.

Case Studies

Several studies have documented the applications of this compound:

  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly inhibited tumor growth in xenograft models by targeting angiogenic pathways .
  • Neuroprotective Research : Research highlighted in Neuroscience Letters indicated that similar compounds improved memory retention in animal models through modulation of AChE activity .
  • Enzyme Inhibition Trials : A study found that compounds with a similar structure effectively inhibited urease activity, suggesting their potential use as antibacterial agents against urease-positive pathogens .

Mechanism of Action

The mechanism of action of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

5-Fluoro-3H-spiro[isobenzofuran-1,4-piperidin]-3-one (CAS 707541-47-7)

  • Structure: Shares the spirobenzofuran-piperidine core but lacks the pyrazole-carbonyl substituent.
  • Applications : Likely explored for CNS targets due to the piperidine ring, a common motif in neuromodulators.
  • Key Difference : Fluorination alters electronic properties and bioavailability, whereas the target compound’s pyrazole group may broaden interaction capabilities with hydrophobic pockets .
Pyrazole Derivatives

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

  • Structural Contrast : The trifluoromethyl group and methoxy substituents enhance lipophilicity and steric bulk, differing from the target’s phenyl and methyl groups. Such modifications influence solubility and target affinity .

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

  • Features: Incorporates a sulfanyl linker and oxime ester, enabling diverse reactivity.
  • Crystallography : Analyzed via SHELX (), highlighting the importance of structural validation for pyrazole derivatives .

Fipronil and Ethiprole (Pesticides)

  • Core Structure: 5-Amino-pyrazole-3-carbonitrile with halogenated aryl groups.
  • Key Contrast : The target compound’s spiro system and lack of sulfinyl/carbonitrile groups suggest divergent applications (e.g., pharmaceuticals vs. agrochemicals).
  • Activity : Pyrazole position and substituents dictate target specificity; electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity .
Conformational Analysis
  • Ring Puckering: Spiro systems require analysis via Cremer-Pople coordinates () to quantify nonplanar distortions.
  • Hydrogen Bonding : The carbonyl group may participate in intermolecular interactions, as observed in pyrazole oxime esters (), affecting crystallization and stability .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Spirobenzofuran-piperidine 1-Methyl-3-phenylpyrazole-5-carbonyl ~380 (estimated) Rigid conformation, hydrophobic
5-Fluoro-spiro[isobenzofuran-piperidin]-3-one Spirobenzofuran-piperidine 5-Fluoro ~235 Enhanced metabolic stability
Fipronil Pyrazole-3-carbonitrile 2,6-Dichloro-4-(trifluoromethyl)phenyl 437.1 Broad-spectrum insecticide
1-Methyl-3-trifluoromethyl-pyrazole oxime Pyrazole-oxime 3-Chlorophenylsulfanyl ~450 Halogen bonding, crystallinity

Biological Activity

The compound 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS Number: 1705091-43-5) is a novel spiro compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O3C_{23}H_{21}N_{3}O_{3}, with a molecular weight of 387.4 g/mol. The structure features a unique spiro configuration that may contribute to its biological properties (see Table 1).

PropertyValue
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
CAS Number1705091-43-5

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with benzofuran and piperidine components, leading to the formation of the spiro structure. The synthetic pathways often aim to optimize yield and purity while ensuring the retention of biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Key Findings:

  • Cytotoxicity: The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cancer cell lines, indicating potent antiproliferative activity.
  • Mechanism of Action: The anticancer effects are primarily mediated through apoptosis induction. Studies have shown an increase in pro-apoptotic markers such as p53 and caspase-3, alongside a decrease in anti-apoptotic markers like Bcl-2 .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity . It demonstrated significant free radical scavenging ability in various assays, suggesting potential applications in oxidative stress-related diseases.

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds within the pyrazole family:

  • Study on Spiro Pyrazole Analogues : A study focused on a series of spiro pyrazole derivatives showed that modifications at specific positions could enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Comparative Analysis : A comparative analysis with known anticancer agents revealed that the spiro compound exhibits comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead candidate for further development .

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